2-(1H-indol-3-yl)butanedioic acid
Description
Conceptual Framework: The Indole (B1671886) and Butanedioic Acid Scaffolds in Contemporary Organic and Medicinal Chemistry Research
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. sci-hub.se It is often described as a "privileged scaffold" because its derivatives exhibit high-affinity binding to a wide array of biological receptors. mdpi.com This versatility has led to the indole nucleus being a central feature in numerous natural products, alkaloids, and synthetic pharmaceuticals with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov The fascination with indole derivatives stems from their structural resemblance to essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), which is crucial for regulating mood, appetite, and sleep. mdpi.comnih.gov The ability of the indole ring to participate in various chemical reactions allows for extensive structural modifications, enabling chemists to design novel drugs with improved effectiveness and safety. nih.gov
Similarly, butanedioic acid, commonly known as succinic acid, is a fundamental molecule in both biochemistry and chemical synthesis. wikipedia.org As a dicarboxylic acid, its chemical formula is (CH₂)₂(CO₂H)₂. wikipedia.org In biological systems, its anionic form, succinate (B1194679), is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. wikipedia.org Beyond its metabolic role, succinic acid serves as a versatile precursor in industrial chemistry for the synthesis of polymers, resins, and other valuable chemicals like 1,4-butanediol (B3395766) and tetrahydrofuran. wikipedia.org Its dicarboxylic nature provides two points for chemical modification, making it a useful building block in the construction of more complex molecular architectures. acs.org The integration of the butanedioic acid moiety into larger molecules can influence properties such as water solubility and metabolic interactions. ontosight.ai
Defining the Compound: 2-(1H-indol-3-yl)butanedioic Acid and its Structural Significance in Academic Inquiry
This compound, also known as 3-indolesuccinic acid, is a molecule that uniquely combines the indole and butanedioic acid scaffolds. ontosight.ai Its structure consists of an indole ring linked at the 3-position to a butanedioic acid backbone. ontosight.ai This fusion of a biologically significant aromatic heterocycle with a key metabolic dicarboxylic acid imparts distinct physicochemical properties and creates a molecule of significant interest in chemical and biological research. ontosight.ai
A crucial structural feature of this compound is its chirality. The carbon atom of the butanedioic acid moiety to which the indole ring is attached is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. Research has shown that these enantiomers can exhibit different biological activities. mst.edu Specifically, this compound has been investigated for its activity as an auxin, a class of plant hormones that regulate growth and development. mst.edu Early studies identified naturally occurring auxins like indole-3-acetic acid (IAA) as crucial for plant functions, leading to the development of synthetic auxins for agricultural use. mst.edu The investigation of this compound and its individual enantiomers has demonstrated potent, concentration-dependent auxin activity, highlighting its potential to influence root growth in plants. mst.edu
Historical Context and Evolution of Research on Indole-Butanedioic Acid Systems
The scientific journey leading to the study of compounds like this compound is built upon over a century of foundational chemical research. The story of indole itself began in 1866, when Adolf von Baeyer first synthesized it from oxindole. nih.gov This was followed by the development of numerous synthetic methods, with the Fischer indole synthesis becoming a classical and widely used technique for preparing indole and its derivatives. nih.gov The recognition of the indole ring system as a ubiquitous and important heterocycle in nature spurred extensive research into its chemistry and biological roles. researchgate.net
The study of indole-containing compounds took a significant turn with the discovery of their role as plant growth hormones in the 1930s. mst.edu Indole-3-acetic acid (IAA) was identified as the most common natural auxin, responsible for processes like cell elongation and root formation. mst.edu This discovery paved the way for the synthesis of more stable and often more potent synthetic auxins, such as indole-3-butyric acid (IBA), which are widely used today to stimulate root growth in plant cuttings and transplants. mst.edu The synthesis and investigation of this compound represents a logical evolution in this field, exploring how modifications to the side chain attached to the indole core—in this case, the introduction of a butanedioic acid moiety—affect its biological function as a plant growth regulator. mst.edu This line of inquiry continues to be relevant for developing new agents for agricultural applications. mst.edu
Properties
IUPAC Name |
2-(1H-indol-3-yl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXQEBIPXLXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Direct Synthesis of 2-(1H-indol-3-yl)butanedioic Acid
Direct synthesis of this compound typically involves the formation of the crucial carbon-carbon bond between the indole-3-position and the butanedioic acid backbone in a single key step. One of the most common methods for C3-alkylation of indoles is the Friedel-Crafts reaction. This reaction involves the electrophilic substitution of indoles with various electrophiles, often catalyzed by protic or Lewis acids. nih.govbeilstein-journals.org For the synthesis of the target compound, this would involve reacting indole (B1671886) with an electrophilic derivative of butanedioic acid, such as maleic acid, fumaric acid, or their corresponding anhydrides or esters under acidic conditions.
Another powerful method for creating indole derivatives is the Fischer indole synthesis. This process involves the cyclization of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde. nih.gov To directly synthesize the target compound's core structure, one could envision using a phenylhydrazine and a keto-derivative of butanedioic acid.
A summary of potential direct synthetic approaches is provided below.
| Reaction Type | Reactants | Catalyst/Conditions | Key Features |
| Friedel-Crafts Alkylation | Indole + Maleic Anhydride (B1165640)/Acid | Protic Acid (e.g., H₂SO₄) or Lewis Acid (e.g., AlCl₃) | Direct C-C bond formation at the electron-rich C3 position of indole. |
| Fischer Indole Synthesis | Phenylhydrazine + 2-Ketosuccinic Acid | Acid catalyst (e.g., AcOH, H₂SO₄) | Forms the indole ring and incorporates the butanedioic acid side chain simultaneously. nih.gov |
| Michael Addition | Indole + Maleate (B1232345) Ester | Lewis or Brønsted Acid | Conjugate addition of indole to an α,β-unsaturated dicarbonyl compound. |
Exploration of Indirect Synthetic Routes via Functional Group Interconversions
Indirect routes offer greater flexibility by constructing a precursor molecule that is subsequently modified to yield the final this compound. This approach relies on the principles of functional group interconversion (FGI), which involves converting one functional group into another through processes like oxidation, reduction, or hydrolysis. imperial.ac.uk
One common strategy begins with the synthesis of an indole-3-acetonitrile (B3204565) or an indole-3-acetic acid ester. These intermediates can be extended and elaborated. For instance, the side chain can be elongated, and then terminal functional groups can be converted to carboxylic acids.
Key functional group interconversions applicable to the synthesis include:
Hydrolysis: Conversion of dinitrile or diester precursors to the corresponding dicarboxylic acid. For example, the hydrolysis of diethyl 2-(1H-indol-3-yl)succinate using a base like NaOH followed by acidification would yield the target diacid.
Oxidation: A side chain containing hydroxyl or aldehyde groups can be oxidized to carboxylic acids. For example, a precursor like 4-(1H-indol-3-yl)butane-1,2-diol could be subjected to oxidative cleavage to form the desired butanedioic acid moiety.
Reduction: The reduction of a carbon-carbon double bond in a precursor like 2-(1H-indol-3-yl)butenedioic acid (formed from indole and maleic anhydride) using methods like catalytic hydrogenation would yield the saturated butanedioic acid. imperial.ac.uk
A representative indirect route is outlined below:
| Precursor | Transformation Step | Reagents | Final Product |
| Indole-3-carboxaldehyde (B46971) | Knoevenagel condensation with diethyl malonate | Piperidine/AcOH | Diethyl 2-(1H-indol-3-ylmethylene)malonate |
| Diethyl 2-(1H-indol-3-ylmethylene)malonate | Michael addition of cyanide, followed by hydrolysis | 1. NaCN 2. H₃O⁺/Heat | This compound |
| Indole-3-acetic acid | Chain elongation followed by functionalization | Various multi-step sequences | This compound |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The target molecule possesses a stereocenter at the carbon atom adjacent to the indole ring. The synthesis of enantiopure forms is crucial for pharmacological studies. Stereoselective synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis.
One effective method involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key reaction. For example, Evans oxazolidinones can be used to control the stereoselectivity of alkylation reactions. rsc.org A succinate (B1194679) derivative attached to an Evans auxiliary could be alkylated with an indole-3-methyl halide, with the auxiliary guiding the formation of one enantiomer. Subsequent removal of the auxiliary would yield the enantiopure acid derivative.
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is another powerful approach. For instance, a chiral Lewis acid could catalyze the enantioselective Friedel-Crafts reaction between indole and a succinic anhydride derivative.
Biocatalytic methods, which use enzymes to perform chemical transformations, offer high stereoselectivity under mild conditions. acs.org Enzymes like transaminases or ketoreductases could be employed to create chiral intermediates that are then converted to the final product. acs.org For example, a keto-acid precursor could be stereoselectively reduced using a ketoreductase (KRED) to generate a chiral hydroxy acid, which is then further elaborated. mdpi.com
| Strategy | Description | Example |
| Chiral Auxiliary | A removable chiral group is attached to the substrate to control stereochemistry. | Alkylation of an N-succinyl Evans oxazolidinone with an indole-3-methyl electrophile. rsc.org |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Chiral metal complex-catalyzed Michael addition of indole to a maleate derivative. |
| Biocatalysis | Enzymes are used to perform stereoselective transformations. | Enzymatic resolution of a racemic mixture of this compound esters using a lipase. acs.org |
Development of Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. mdpi.comijnc.ir These principles are being applied to the synthesis of indole derivatives, including this compound.
Key green chemistry approaches include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rsc.orgnih.gov For example, three-component reactions of phthalaldehydic acid, a primary amine, and indole have been successfully carried out in water under catalyst-free conditions to produce indole derivatives. rsc.org
Catalysis: Employing catalysts, especially recyclable ones like nanocatalysts, to improve reaction efficiency and reduce waste. nih.gov Ceria/vinylpyridine nanocomposites have been used for the synthesis of bis(indolyl)methanes, a related class of compounds. nih.gov
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis. nih.govmdpi.com Microwave irradiation can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. ijnc.ir
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot and multi-component reactions are particularly advantageous in this regard. rsc.org
| Green Chemistry Principle | Application in Indole Synthesis | Benefit |
| Alternative Solvents | Using water or ionic liquids as the reaction medium. rsc.orgnih.gov | Reduced use of volatile organic compounds (VOCs), improved safety. |
| Catalyst Reusability | Employing solid-supported or nanocatalysts. nih.gov | Minimized waste, lower cost. |
| Energy Efficiency | Microwave-assisted reactions. nih.govmdpi.com | Shorter reaction times, often higher yields, reduced energy consumption. |
| Process Intensification | Use of flow chemistry and microreactors. beilstein-journals.org | Enhanced safety, better process control, easier scale-up. |
Synthetic Routes to Novel Indole-Butanedioic Acid Analogues and Libraries
The development of synthetic routes that allow for the rapid generation of analogues and libraries of compounds is essential for drug discovery and chemical biology. For indole-butanedioic acids, this involves creating modular synthetic pathways where different components can be easily varied.
One approach is to develop a robust core synthesis and then apply late-stage functionalization. For example, a library of N1-acylated indole alkanoic acids has been prepared using a microwave-assisted approach that allows for parallel synthesis and variation of the indole substitution pattern. nih.gov This strategy involves a Fischer indolization, followed by N-acylation and ester hydrolysis. nih.gov
Combinatorial and parallel synthesis techniques, often aided by automated platforms and flow chemistry, enable the production of large numbers of distinct compounds. nih.gov A flow chemistry setup can be used to rapidly synthesize an indole-3-carboxylic acid ester, which can then be derivatized in subsequent flow modules. beilstein-journals.org Such methods are advantageous for creating libraries for high-throughput screening.
Strategies for generating diversity include:
Varying the Indole Core: Using substituted phenylhydrazines in the Fischer indole synthesis to introduce substituents at various positions on the indole ring. nih.gov
Modifying the Linker: Changing the length and nature of the chain connecting the indole and butanedioic acid moieties.
Altering the Butanedioic Acid: Replacing one or both carboxylic acid groups with other functional groups like esters, amides, or tetrazoles to create bioisosteres.
| Approach | Methodology | Outcome |
| Parallel Synthesis | Microwave-assisted synthesis in multi-well plates. nih.gov | Rapid generation of a library of N-acylated indole alkanoic acids. nih.gov |
| Modular Synthesis | Stepwise construction allowing for variation at each step (e.g., C-N coupling with different anilines). rsc.org | A diverse library of indole derivatives from a common platform chemical. rsc.org |
| Flow Chemistry | Automated continuous flow synthesis combining multiple reaction steps. beilstein-journals.orgnih.gov | Efficient, scalable, on-demand synthesis of analogues with high purity. |
| Tandem Reactions | Combining multiple bond-forming events in a single pot (e.g., tandem Mannich/Diels-Alder). rsc.org | Increased molecular complexity from simple starting materials in fewer steps. rsc.org |
Comprehensive Structural Characterization and Analytical Techniques
X-ray Crystallography for Precise Solid-State Structural DeterminationIf a crystal structure had been determined, this section would present precise data on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state, offering unambiguous proof of its structure.
Further research and publication of the analytical characterization of 2-(1H-indol-3-yl)butanedioic acid are required before a comprehensive article based on experimental evidence can be compiled.
Computational and Theoretical Investigations of 2 1h Indol 3 Yl Butanedioic Acid
Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the study of 2-(1H-indol-3-yl)butanedioic acid, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d,p) and 6-31+G(d), are employed to determine the molecule's optimized geometry and electronic properties. researchgate.netbiointerfaceresearch.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net
The optimization process involves finding the minimum energy conformation of the molecule. For similar butanoic acid derivatives, DFT studies have been used to analyze geometrical parameters and have shown good correlation with experimental data. biointerfaceresearch.com The optimized structure of related indole (B1671886) derivatives has been reported to adopt a non-planar geometry, with specific dihedral angles between the indole ring and other parts of the molecule. researchgate.net For instance, in a related indole compound, the dihedral angle between the indole and anthracene (B1667546) rings was found to be 63.56 (8)°. researchgate.net
The electronic structure analysis involves examining the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. DFT calculations provide information on various electronic parameters that help in characterizing the molecule's stability and reactivity. biointerfaceresearch.com
Table 1: Comparison of Selected Geometric Parameters from X-ray and DFT Calculations for a Related Indole Derivative
| Parameter | X-ray Data (Å, °) | B3LYP/6–311G(d,p) (Å, °) |
| N1—C15 | 1.272 (3) | 1.271 |
| N1—C16 | 1.468 (4) | 1.466 |
| C16—C17 | 1.528 (4) | 1.531 |
| C17—C18 | 1.499 (4) | 1.494 |
| C16—N1—C15 | 115.2 (2) | 115.31 |
| N1—C16—C17 | 110.4 (2) | 110.50 |
| Source: Adapted from a study on a related indole compound to illustrate the comparative data typically generated. researchgate.net |
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors provide quantitative insights into the reactivity and stability of chemical compounds. crimsonpublishers.comscispace.com For molecules like this compound, these descriptors are calculated using DFT methods to predict their chemical behavior. crimsonpublishers.com
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): A measure of an atom's ability to attract shared electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For example, a lower HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net The analysis of these descriptors helps in understanding the stability and reactivity of the molecule. For instance, a study on butanoic acid derivatives used these descriptors to compare the stability and reactivity of different synthesized compounds. researchgate.net Computational software like PRIMoRDiA can be used to calculate a wide range of reactivity descriptors for both small and large molecules. quantum-chem.pro.br
Table 2: Quantum Chemical Descriptors for Butanoic Acid Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Nucleophilicity (N) |
| 1 | -9.05 | -1.45 | 7.60 | 3.80 | 2.82 |
| 2 | -9.19 | -1.58 | 7.61 | 3.81 | 2.76 |
| 3 | -9.26 | -2.41 | 6.85 | 3.43 | 3.02 |
| 4 | -9.38 | -2.68 | 6.70 | 3.35 | 3.14 |
| Source: Adapted from a study on butanoic acid derivatives to illustrate typical descriptor values. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. wuxiapptec.com
Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net
Green regions represent areas with neutral potential.
For molecules containing indole and carboxylic acid groups, MEP analysis can pinpoint the most reactive sites. The oxygen atoms of the carboxyl groups and the nitrogen atom of the indole ring are typically expected to be regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the carboxylic acid and the N-H group of the indole are expected to be in regions of positive potential, making them susceptible to nucleophilic attack. wuxiapptec.com This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. uni-muenchen.dewuxiapptec.com
HOMO-LUMO Energy Calculations and Analysis of Intramolecular Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net The distribution of the HOMO and LUMO electron densities within the molecule provides insights into the nature of electronic transitions and intramolecular charge transfer (ICT). researchgate.net In many organic molecules, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. researchgate.netrsc.org This spatial separation of the frontier orbitals is indicative of a charge transfer character upon electronic excitation.
For this compound, the indole moiety can act as an electron donor, while the butanedioic acid moiety can act as an electron acceptor. Calculations of the HOMO and LUMO energies and their spatial distribution would reveal the extent of ICT within the molecule. This analysis is fundamental for understanding the molecule's electronic absorption and emission properties. beilstein-journals.org
Table 3: HOMO-LUMO Energy Values for a Related Indole Derivative
| Molecular Orbital | Energy (eV) |
| LUMO+1 | - |
| LUMO | - |
| HOMO | - |
| HOMO-1 | - |
| Data for this compound is not available in the provided search results. This table structure is for illustrative purposes. |
Molecular Docking Simulations to Predict Binding Interactions with Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. scispace.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govajchem-a.com
For this compound, molecular docking simulations can be performed to predict its binding affinity and interaction patterns with various biological macromolecules. The process involves preparing the 3D structures of both the ligand and the receptor, and then using a docking algorithm to explore possible binding poses. scispace.com The results are typically scored based on the calculated binding energy, with lower scores indicating a more favorable interaction. ajchem-a.com
Studies on similar indole derivatives have shown that they can bind to the active sites of enzymes like cyclooxygenase (COX) or interact with transport proteins like bovine serum albumin (BSA). nih.gov The docking results reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov For example, a study on an indole derivative binding to BSA identified the primary binding site and the specific forces involved in the interaction. nih.gov
Table 4: Molecular Docking Results for an Indole Derivative with COX-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| IIb | -11.35 | ALA527, ARG120, TYR355, LYS360 |
| Meloxicam (Reference) | -6.89 | - |
| Source: Adapted from a study on a 3-ethyl-1H-indole derivative to illustrate typical docking data. ajchem-a.com |
Conformational Analysis and Molecular Dynamics (MD) Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, it can exist in multiple conformations. Identifying the low-energy conformers is important as they are the most likely to be populated at equilibrium and to be biologically active.
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. longdom.org By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of the system, including conformational changes, and the stability of different conformations in various environments (e.g., in a vacuum or in a solvent). mdpi.comnih.gov
In the context of this compound, MD simulations can be used to:
Explore the full range of accessible conformations.
Determine the relative energies and populations of different conformers.
Study the stability of the ligand when bound to a macromolecule, providing insights that complement molecular docking studies. scispace.com
Investigate the influence of the solvent on the conformational preferences.
The results of conformational analysis and MD simulations are crucial for a comprehensive understanding of the molecule's structure-activity relationship.
Biological and Biochemical Research Applications of 2 1h Indol 3 Yl Butanedioic Acid Derivatives
Investigation as Probes in Metabolic Pathway Research
The structural similarity of 2-(1H-indol-3-yl)butanedioic acid derivatives to endogenous molecules allows them to serve as valuable probes in the study of metabolic pathways.
Exploration as Structural Analogs in Enzyme Inhibition and Activation Studies
The indole (B1671886) and butanedioic acid components of these derivatives make them suitable candidates for investigation as enzyme inhibitors or activators. The indole ring can interact with the active sites of various enzymes, while the dicarboxylic acid portion can mimic natural substrates. For example, derivatives of indole-2-carboxylic acid have been designed and synthesized to act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.gov These studies have shown that the indole nucleus can chelate with magnesium ions in the enzyme's active site, leading to inhibition. nih.gov Similarly, analogues of indomethacin, which feature an indole core, have been developed to selectively inhibit enzymes like AKR1C3, which is implicated in castrate-resistant prostate cancer. nih.gov The design of these analogs often involves modifying the substituents on the indole ring and the aliphatic acid side chain to optimize their inhibitory potency and selectivity. nih.gov
Role in Understanding Butanedioic Acid Metabolism in Research Models
Butanedioic acid, also known as succinate (B1194679), is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production. Dysregulation of succinate metabolism has been linked to several diseases, including cancer and genetic mitochondrial disorders. Derivatives of this compound can be used as tools to study the enzymes and transporters involved in succinate metabolism. For instance, the succinic acid moiety in these compounds can interact with enzymes like succinate dehydrogenase, a key component of the electron transport chain. By observing how these derivatives affect cellular respiration and energy production, researchers can gain insights into the role of succinate in both normal physiology and disease states. Furthermore, studies have shown that alterations in the levels of succinic acid and other TCA cycle intermediates can be indicative of metabolic reprogramming in response to various stimuli, including the administration of new psychoactive substances. mdpi.com
Evaluation in In Vitro Biological Activity Assays
The diverse biological activities exhibited by indole-containing compounds have prompted the evaluation of this compound derivatives in a range of in vitro assays.
Antimicrobial Activity Studies in Research Cell Lines and Models
A significant body of research has focused on the antimicrobial properties of indole derivatives. Various synthesized compounds incorporating the indole nucleus have demonstrated activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.netnih.gov For example, a series of 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and showed in vitro activity against several bacterial and fungal species. nih.gov Similarly, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been investigated for their activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One particular derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a low minimum inhibitory concentration (MIC) against MRSA. mdpi.com The mechanism of action for these compounds is often explored through molecular docking studies, which can help to identify potential microbial enzyme targets. researchgate.net
| Compound/Derivative Class | Target Microorganisms | Key Findings |
| 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives | Gram-positive and Gram-negative bacteria, five fungal species | Showed in vitro antimicrobial activity. nih.gov |
| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Gram-positive and Gram-negative bacteria, yeast fungi | Demonstrated weak to moderate antimicrobial and antifungal activity. researchgate.net |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues | Mycobacterium tuberculosis H37Rv, S. aureus ATCC 25923, MRSA ATCC 43300, Candida albicans ATCC 10231 | Some derivatives showed significant activity against M. tuberculosis and MRSA. mdpi.com |
| tris(1H-indol-3-yl)methylium salts | Antibiotic-sensitive and -resistant bacteria, including multidrug-resistant clinical isolates | Exhibited high in vitro activity against a range of bacteria. nih.gov |
Antitumor Activity Research in Cancer Cell Line Models
The indole scaffold is present in numerous anticancer agents, and derivatives of this compound are actively being researched for their potential as antitumor compounds. nih.gov These studies typically involve screening the compounds against a panel of human cancer cell lines to assess their cytotoxic and antiproliferative effects. For instance, derivatives of betulin (B1666924) modified at the C-28 position with an indole moiety have been evaluated for their anticancer activity against various cancer cell lines, including leukemia, lung, prostate, and breast cancer. mdpi.com Research has also been conducted on 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, with some compounds showing significant growth inhibition against a wide range of human tumor cell lines. mdpi.com Mechanistic studies often accompany these screenings to determine how the compounds induce cell death, with apoptosis being a common pathway. nih.govmdpi.com
| Derivative Class | Cancer Cell Lines | Key Findings |
| 28-indole-betulin derivatives | A549 (lung), MDA-MB-231 (breast), MCF-7 (breast), DLD-1 (colon), HT-29 (colon), A375 (melanoma), C32 (melanoma) | MCF-7 breast cancer cells were most sensitive; some derivatives induced G1 phase arrest and apoptosis. nih.gov |
| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (colon), MCF-7 (breast), A375 (skin), A549 (lung) | Showed selective cytotoxicity against HCT-116 cells, causing cell cycle arrest at the S and G2/M phases. nih.gov |
| 2-(1H-indol-2-yl)-3-acrylonitrile derivatives | Panel of ~60 human tumor cell lines (National Cancer Institute) | Some derivatives exhibited significant growth inhibition, with one compound showing high potency against several leukemia, lung, colon, CNS, ovarian, renal, and breast cancer cell lines. mdpi.com |
| Betulin acid ester derivatives | MV4-11 (leukemia), A549 (lung), PC-3 (prostate), MCF-7 (breast) | Some derivatives exhibited strong antiproliferative activity and induced apoptosis via caspase-3/7 activation. mdpi.com |
Research into Potential Roles in Neurotransmitter System Regulation
The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) has led to research into the potential of this compound derivatives to modulate neurotransmitter systems. ontosight.ai The indole moiety is a common feature in compounds that interact with various receptors and transporters in the central nervous system. Research in this area explores how these derivatives might influence the synthesis, release, and reuptake of neurotransmitters such as gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. mdpi.comresearchgate.net For example, studies have investigated the effects of synthetic cannabinoids, which often contain an indole core, on GABA levels. mdpi.com While direct research on this compound itself in this context is limited, the broader class of indole derivatives serves as a foundation for exploring these potential applications.
Research in Plant Physiology and Growth Regulation Studies
The structural similarity of this compound, also known as indole-3-succinic acid (ISA), to natural and synthetic auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) has prompted investigations into its role as a plant growth regulator. mst.edugoogle.comfrontiersin.orgnih.gov Research has revealed that ISA and its derivatives can act as potent auxins, often exhibiting greater efficacy in promoting root growth in certain plant species compared to traditional auxins. mst.edugoogle.comfrontiersin.org
A key aspect of ISA's activity is its chirality. The molecule possesses a stereogenic center, leading to two enantiomeric forms: R-(-)-ISA and S-(+)-ISA. mst.edufrontiersin.org Studies have demonstrated that the auxin activity of ISA is stereoselective. In experiments with various seedlings, the R-(-)-enantiomer was found to be a more potent plant growth promoter than the S-(+)-enantiomer. frontiersin.org This enantioselectivity highlights the specific interaction of these compounds with the plant's hormonal machinery.
The concentration of these compounds is a critical factor in their growth-promoting effects. The optimal concentration range for observing maximum root growth stimulation by ISA enantiomers is typically between 10⁻⁵ to 10⁻⁹ M. google.com Both individual enantiomers and the racemic mixture of ISA have been shown to have a significant impact on root initiation and development, in some cases surpassing the activity of both IAA and IBA. google.comnih.gov
| Compound | Relative Potency in Root Growth Promotion | Optimal Concentration Range (M) | Key Research Finding |
|---|---|---|---|
| R-(-)-ISA | High | 10⁻⁵ - 10⁻⁹ | More effective than S-(+)-ISA in promoting seedling growth. frontiersin.org |
| S-(+)-ISA | Moderate | 10⁻⁵ - 10⁻⁹ | Shows auxin activity, but is less potent than the R-(-) enantiomer. frontiersin.org |
| Racemic ISA | High | 10⁻⁵ - 10⁻⁹ | Significantly greater root growth promoting activity than IBA and IAA in tested plants. google.com |
| Indole-3-butyric acid (IBA) | Moderate | Varies by plant species | A widely used synthetic auxin for comparison. mst.edugoogle.com |
| Indole-3-acetic acid (IAA) | Low to Moderate | Varies by plant species | The most common natural auxin, often used as a benchmark. mst.edugoogle.com |
Applications in Coordination Chemistry Research involving Metal Ions
The indole nucleus and the carboxylic acid groups of this compound and its derivatives make them effective ligands for the formation of metal complexes. nih.gov The nitrogen atom of the indole ring and the oxygen atoms of the carboxyl groups can act as donor atoms, chelating to a central metal ion. chemmethod.com Research in this area has explored the synthesis and characterization of complexes with a variety of transition metal ions, including but not limited to chromium(III), platinum(IV), cobalt(II), nickel(II), copper(II), and zinc(II). chemmethod.comtandfonline.commdpi.commdpi.com
The coordination of these indole derivatives to metal ions results in complexes with diverse geometries, which are influenced by the nature of the metal ion, the specific structure of the ligand, and the reaction conditions. nih.govtandfonline.com Common coordination geometries observed include octahedral, square-planar, and tetrahedral. nih.govtandfonline.comscirp.org For instance, studies on related indole-containing ligands have shown that with Co(II) and Ni(II), octahedral complexes are often formed, while Pd(II) can form square-planar complexes. nih.gov The resulting metal complexes often exhibit unique electronic and spectroscopic properties compared to the free ligands.
| Ligand Derivative | Metal Ion(s) | Stoichiometry (Metal:Ligand) | Observed Coordination Geometry | Reference |
|---|---|---|---|---|
| 2-amino-3-(1H-indol-3-yl)propanoic acid | Cr(III) | 1:2 | Octahedral | chemmethod.com |
| Indole-3-propionic acid | Pt(IV) | - | - | mdpi.com |
| Schiff base of indole-3-carboxaldehyde (B46971) and L-histidine | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | - | Octahedral, Tetrahedral, Square-planar | tandfonline.com |
| Schiff base of cefotaxime (B1668864) and 1H-indole-2,3-dione | Co(II), Ni(II), Cu(II), Cd(II), Pd(II), Pt(IV) | 1:1 | Octahedral, Square-planar | scirp.org |
Role as Research Tools for Chemical Biology Studies
Derivatives of this compound serve as versatile scaffolds for the development of research tools in chemical biology. Their ability to interact with biological macromolecules makes them valuable as molecular probes and inhibitors for studying cellular processes. nih.govnih.gov
One significant application is in the development of enzyme inhibitors. For example, derivatives of indole-3-butyric acid have been synthesized and identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in gene regulation. nih.gov Some of these derivatives have shown high inhibitory potency with IC₅₀ values in the nanomolar range against specific HDAC isoforms. nih.gov
| Derivative Class | Application | Target/Mechanism | Example Finding | Reference |
|---|---|---|---|---|
| Indole-3-butyric acid derivatives | Enzyme Inhibition | Histone Deacetylases (HDACs) | Compound I13 showed IC₅₀ values of 13.9, 12.1, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. nih.gov | nih.gov |
| Platinum(IV) complexes with indole-3-acetic/propionic acid | Cytotoxic Pro-drugs | Intracellular reduction and release of active species | Complexes designed to combine the cytotoxic effects of platinum with the bioactivity of indole derivatives. nih.gov | nih.gov |
| Indolylpyrimidine derivatives | Molecular Probes | DNA binding and cleavage | Compounds demonstrated the ability to bind to CT-DNA via an intercalative mode and exhibit photo-induced nuclease activity. tandfonline.com | tandfonline.com |
Structure Activity Relationship Sar Studies and Rational Design of Derivatives
Systematic Modification of the Indole (B1671886) Moiety and its Impact on Research Activity
The indole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly influence the biological profile of a molecule. In the context of 2-(1H-indol-3-yl)butanedioic acid analogues, modifications to the indole ring are a key strategy for modulating activity. Research on related indole derivatives has shown that the position and nature of substituents on the indole ring play a pivotal role in their biological effects. nih.govmdpi.com
Substitutions at various positions of the indole ring, such as C-2, C-5, and C-6, have been shown to impact the activity of different indole-containing compounds. For instance, in a series of 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids, the introduction of a methoxy (B1213986) group at the C-6 position of the indole ring resulted in a compound with notable antibacterial activity. ontosight.ai Conversely, shifting the methoxy group to the C-5 position led to a slight decrease in activity, highlighting the sensitivity of the biological response to the substituent's location. acs.org
The introduction of different functional groups, such as halogens, alkyls, or methoxy groups, can alter the electronic and steric properties of the indole ring, thereby affecting its interaction with biological targets. For example, in a study of 1H-indole-2-carboxamides, the presence of a chloro group at the C-5 position and an ethyl group at the C-3 position were key features of the synthesized compounds. mdpi.com
To illustrate the impact of indole moiety modifications, the following table summarizes hypothetical research findings based on established principles of medicinal chemistry and published data on related indole derivatives.
| Modification | Position on Indole Ring | Observed Impact on Research Activity (Hypothetical) | Reference Analogues |
| Methylation | C-2 | Increased lipophilicity, potentially enhancing cell permeability. | 2-(2-methyl-1H-indol-3-yl)butanedioate ontosight.ai |
| Halogenation (e.g., Chloro) | C-5 | Altered electronic distribution, potentially leading to enhanced binding affinity. | 5-chloro-1H-indole-2-carboxylic acid derivatives mdpi.com |
| Methoxy Substitution | C-5 or C-6 | Can influence hydrogen bonding capacity and metabolic stability. | 5- or 6-methoxyindole (B132359) derivatives ontosight.aiacs.org |
| N-Alkylation | N-1 | Can modulate the hydrogen-bonding potential of the indole NH group and alter steric bulk. | 1-methyl-1H-indole derivatives ontosight.ai |
These examples underscore the importance of systematic exploration of the indole ring's substitution patterns to fine-tune the research activity of this compound derivatives.
Chemical Modifications of the Butanedioic Acid Backbone and their Research Implications
The butanedioic acid (succinic acid) portion of the molecule provides two carboxylic acid groups that are typically ionized at physiological pH. nih.gov These charged groups can form crucial ionic interactions or hydrogen bonds with biological targets. Modification of this backbone is a key strategy to alter the compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding mode and potency. google.com
Common modifications include esterification, amidation, and changing the length of the dicarboxylic acid chain. Esterification of one or both carboxylic acid groups, for instance to form a diethyl ester, increases lipophilicity. ontosight.ai This can be advantageous for crossing cellular membranes, although it may reduce the strength of direct ionic interactions with a target.
Amidation of the carboxylic acid groups can introduce new hydrogen bond donors and acceptors, potentially leading to new interactions with a biological target. The synthesis of various amide derivatives of indole-3-carboxylic acids has been explored to generate compounds with high affinity for specific receptors. core.ac.uk
The length of the dicarboxylic acid chain can also be critical. While butanedioic acid has a four-carbon backbone, extending it to a pentanedioic (glutaric) acid or shortening it to a propanedioic (malonic) acid can alter the spacing of the carboxyl groups and their ability to chelate metal ions or bridge different parts of a binding site.
The following table presents a hypothetical summary of research implications based on modifications to the butanedioic acid backbone of this compound, drawing from studies on related compounds.
| Modification | Description | Potential Research Implications | Reference Analogues |
| Mono- or Di-esterification | Conversion of one or both carboxylic acids to esters (e.g., methyl, ethyl). | Increased lipophilicity, potential for prodrug design. ontosight.ai | 1,4-diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate |
| Amidation | Conversion of carboxylic acids to amides. | Introduction of new hydrogen bonding patterns, potential for altered target specificity. core.ac.uk | 1H-indole-3-carboxylic acid pyridine-3-ylamides |
| Chain Length Variation | Use of malonic, glutaric, or other dicarboxylic acids. | Altered spatial arrangement of acidic groups, affecting binding geometry. | Derivatives of succinic and glutaric acids nih.gov |
| Introduction of Heteroatoms | Replacement of a methylene (B1212753) group with O or S. | Altered polarity and bond angles, potentially influencing binding. | Thiazolidine derivatives with carboxylic acid chains ontosight.ai |
These modifications highlight the versatility of the butanedioic acid backbone in the design of new research compounds derived from this compound.
Influence of Stereochemistry on Biological Interactions in Research
The this compound molecule possesses a chiral center at the C-2 position of the butanedioic acid chain. Consequently, it can exist as two enantiomers, (S)-2-(1H-indol-3-yl)butanedioic acid and (R)-2-(1H-indol-3-yl)butanedioic acid. It is a well-established principle in pharmacology and medicinal chemistry that stereochemistry plays a crucial role in the biological activity of chiral compounds. mdpi.com The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in their potency, efficacy, and metabolic profiles.
Research has specifically identified the (S)-enantiomer of 2-(1H-indol-3-yl)succinic acid as a compound of interest in life sciences and medicine, underscoring the importance of its specific stereochemistry for its biological interactions. acs.orgjmchemsci.com The three-dimensional arrangement of the indole and carboxylic acid groups is critical for fitting into a specific binding site. One enantiomer may exhibit a high affinity for a target, while the other may be significantly less active or even interact with a different target altogether.
The synthesis of enantiomerically pure compounds is therefore a key aspect of SAR studies. This allows for the separate evaluation of each enantiomer and a clear understanding of the stereochemical requirements for a desired biological effect. The synthesis of enantiopure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, for example, was achieved through the separation of diastereomers, enabling the investigation of their individual biological activities.
The following table illustrates the potential differences in research activity between the enantiomers of this compound, based on general principles of stereoselectivity in biological systems.
| Stereoisomer | Description | Hypothetical Biological Interaction in Research | Reference Concept |
| (S)-enantiomer | Levorotatory isomer | May exhibit higher affinity for a specific enzyme or receptor due to optimal spatial arrangement of functional groups for binding. acs.orgjmchemsci.com | Enantioselectivity of drug action |
| (R)-enantiomer | Dextrorotatory isomer | May show lower affinity or be inactive towards the same target, or potentially interact with a different biological molecule. | Chiral discrimination by biological systems |
| Racemic mixture | Equal mixture of (S) and (R) enantiomers | Biological activity would represent a composite of the effects of both enantiomers, potentially masking the true potency of the more active isomer. | Use of racemates versus single enantiomers in research |
Understanding the influence of stereochemistry is paramount for the rational design of potent and selective derivatives of this compound.
Design Principles for Enhanced Specificity and Potency in Research Applications
The rational design of derivatives of this compound with enhanced specificity and potency for research applications relies on a deep understanding of the SAR principles discussed in the previous sections. The goal is to create molecules that interact strongly and selectively with a desired biological target while minimizing off-target effects. Key design principles include structure-based design, ligand-based design, and the optimization of physicochemical properties.
Structure-based drug design is employed when the three-dimensional structure of the biological target is known. nih.gov In this approach, derivatives of this compound can be designed to fit precisely into the binding site of the target, maximizing favorable interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. For example, if the binding site has a hydrophobic pocket, modifying the indole ring with lipophilic substituents could enhance potency.
Ligand-based drug design is utilized when the structure of the target is unknown, but a set of active molecules has been identified. By comparing the structures of active and inactive analogues of this compound, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for activity, guiding the design of new, more potent compounds. Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of compounds with their biological activity.
The optimization of physicochemical properties is another crucial aspect of rational design. Properties such as solubility, lipophilicity (logP), and metabolic stability can be fine-tuned by modifying the structure of this compound. For example, adding polar groups can increase water solubility, while modifying metabolically labile sites can improve the compound's stability in biological systems. google.com
The following table outlines key design principles and their application in the development of research compounds based on this compound.
| Design Principle | Strategy | Application to this compound derivatives | Expected Outcome |
| Structure-Based Design | Docking studies with a known target structure. | Modifying the indole or butanedioic acid moieties to complement the binding site's shape and chemical environment. | Enhanced binding affinity and potency. |
| Ligand-Based Design (Pharmacophore Modeling) | Identifying common structural features among active analogues. | Designing new molecules that incorporate the essential pharmacophoric elements. | Discovery of novel active scaffolds. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict activity. | Guiding the selection of substituents on the indole ring or modifications to the side chain. | More efficient optimization of potency. |
| Physicochemical Property Optimization | Modifying functional groups to alter properties like solubility and stability. | Introduction of polar or metabolically stable groups. | Improved research utility and in vivo performance. google.com |
By applying these design principles, researchers can systematically evolve the this compound scaffold to generate highly potent and selective chemical probes for a wide range of research applications.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding and Research Achievements
2-(1H-indol-3-yl)butanedioic acid, more commonly known as indole-3-succinic acid (ISA), is a synthetic auxin analogue that has been a subject of targeted academic inquiry, primarily within the field of plant sciences. acs.orgmst.edu Research has established that ISA is a chiral compound, existing in two enantiomeric forms, (R)- and (S)-ISA. acs.org A significant achievement in the study of this compound was its successful synthesis as a racemate and the subsequent resolution of its enantiomers, which was accomplished through both diastereomeric crystallization and chromatography. acs.orgmst.edu The absolute configuration of each enantiomer was definitively determined using X-ray crystallography, providing a foundational understanding of its three-dimensional structure. acs.orgacs.org
The primary research achievement associated with ISA is the characterization of its potent auxin activity. nih.gov Auxins are a class of plant hormones that play a central role in regulating plant growth and development, most notably cell elongation and root initiation. acs.org Studies have demonstrated that racemic ISA and its individual enantiomers can promote root growth, in some cases more effectively than the natural auxin, indole-3-acetic acid (IAA), and the widely used synthetic auxin, indole-3-butyric acid (IBA). acs.orgacs.org The biological activity of ISA is highly concentration-dependent, with optimal effects observed in the 10⁻⁷ to 10⁻⁹ Molar range. acs.org This research highlights the stereoselective nature of its auxin activity, meaning the (R) and (S) enantiomers can exhibit different levels of biological effectiveness. acs.orgacs.org
The synthesis of racemic ISA has been documented, involving the reaction of indole (B1671886) with maleic anhydride (B1165640) to form an intermediate, which is then treated with a potassium hydroxide (B78521) solution. mst.edu The resulting product is acidified and extracted to yield racemic ISA. mst.edu This method provides a viable pathway for producing the compound for research purposes. mst.edugoogle.com
Table 1: Summary of Research Findings for Indole-3-Succinic Acid (ISA)
| Research Area | Key Finding | Citation |
|---|---|---|
| Chirality | ISA is a chiral compound with (R) and (S) enantiomers. | acs.org |
| Synthesis | Racemic ISA can be synthesized from indole and maleic anhydride; enantiomers can be resolved via crystallization or chromatography. | acs.orgmst.edu |
| Structural Analysis | The absolute configuration of the enantiomers has been confirmed by X-ray crystallography. | acs.orgacs.org |
| Biological Activity | ISA and its enantiomers exhibit potent auxin activity, promoting root growth. | nih.govacs.org |
| Comparative Efficacy | Found to be more effective at promoting root growth in certain plants than Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA). | acs.org |
| Optimal Concentration | The most effective concentration range for root promotion is between 10⁻⁷ and 10⁻⁹ M. | acs.org |
Identification of Promising Avenues for Future Academic Exploration
Despite the foundational work on its synthesis and auxin activity, this compound remains a relatively understudied molecule, presenting numerous avenues for future research.
A primary area for exploration is the elucidation of its precise mechanism of action. While it is known to function as an auxin, the specific molecular interactions through which it exerts its effects are not fully characterized. Future studies could investigate its binding affinity for various auxin receptors and its influence on auxin-responsive gene expression. wikipedia.org Understanding how ISA interacts with components of the auxin signaling pathway, such as the TIR1/AFB receptors and Aux/IAA transcriptional repressors, would provide a more complete picture of its function.
Further investigation into the compound's metabolic fate within plants is warranted. Research on related auxins like IBA shows they can be converted to the primary auxin, IAA, in a process that occurs in peroxisomes. nih.gov It is a compelling hypothesis that ISA may serve as a precursor or storage form of IAA, or it may have its own distinct activity. nih.gov Isotopic labeling studies could trace the metabolic pathway of ISA in various plant species to determine if it is converted to other active compounds.
The initial findings of potent root-promoting activity should be expanded to a wider variety of plant species, including commercially important agricultural crops. acs.orgacs.org Research could focus on its efficacy in horticulture, forestry, and agriculture for applications such as improving crop yields, enhancing propagation of desirable plant varieties, and aiding in land restoration projects.
Beyond its role in plant biology, the broader biological activities of ISA are largely unknown. The indole nucleus is a common scaffold in many pharmacologically active compounds. nih.govwisdomlib.org Therefore, screening ISA and its derivatives for other biological activities, such as antimicrobial, anti-inflammatory, or neuroprotective effects, could be a fruitful line of inquiry. researchgate.netbohrium.com
Opportunities for Interdisciplinary Research and Methodological Innovations
The study of this compound is ripe with opportunities for interdisciplinary collaboration and the application of innovative methodologies.
Chemistry and Biology: Collaboration between synthetic organic chemists and plant biologists is crucial. Chemists can develop novel, more efficient, and stereoselective synthetic routes for ISA and its derivatives. researchgate.net Biologists can then test these new compounds for enhanced or novel biological activities, creating a feedback loop that drives the discovery of molecules with optimized properties for agricultural or biotechnological use. researchgate.net
Computational Modeling and Plant Science: The use of computational modeling and molecular docking could predict the interactions between ISA enantiomers and auxin receptors. bohrium.com This in-silico approach can guide the design of new indole-based compounds with higher specificity and activity, reducing the time and cost associated with traditional screening methods. It can also help explain the observed stereoselectivity in its biological function. bohrium.com
Biotechnology and Environmental Science: There is potential for engineering microorganisms to produce ISA or its precursors, offering a sustainable and potentially cost-effective alternative to chemical synthesis. Furthermore, research into its environmental persistence and soil interactions is necessary for any large-scale agricultural application, representing a collaboration between biochemists and environmental scientists.
Q & A
Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)butanedioic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer: Synthesis typically involves indole ring functionalization followed by side-chain elongation. For example, alkylation using allyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can introduce substituents, while coupling reagents like EDC/NHS facilitate carboxylate group incorporation . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and final product purity .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer: Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) effectively separates polar byproducts. Recrystallization using ethanol/water mixtures improves crystalline purity. For acidic impurities, ion-exchange chromatography (e.g., Dowex resin) selectively isolates the target dicarboxylic acid .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer:
- NMR: ¹H NMR should show characteristic indole NH (~10 ppm), aromatic protons (6.5–7.5 ppm), and methylene/methine protons from the butanedioic acid moiety (2.5–3.5 ppm). ¹³C NMR confirms carboxylate carbons (~170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass (theoretical C₁₂H₁₁NO₄: 233.07 g/mol) to verify molecular integrity .
Advanced Research Questions
Q. What experimental design principles should guide studies on the biological activity of this compound?
- Methodological Answer: Use factorial design to evaluate variables (e.g., concentration, pH, incubation time) on bioactivity . Include positive/negative controls (e.g., known enzyme inhibitors) and replicate assays to minimize variability. For in vitro models, validate cell line specificity and ensure metabolic stability via LC-MS profiling .
Q. How can computational modeling elucidate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. QSAR models correlate structural modifications (e.g., substituent electronegativity) with inhibitory potency .
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Methodological Answer:
- Meta-analysis: Pool data from multiple studies, adjusting for variables like dosing regimen or animal models.
- Cross-validation: Use orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) to confirm results .
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/distribution to identify species-specific metabolic differences .
Q. Which analytical techniques are critical for characterizing stability and degradation products of this compound under varying storage conditions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
